Cas no 1416915-15-5 (1-Propargyl-3-methoxypyridine-2-one)

1-Propargyl-3-methoxypyridine-2-one 化学的及び物理的性質
名前と識別子
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- 1-Propargyl-3-methoxypyridine-2-one
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- MDL: MFCD26744136
- インチ: 1S/C9H9NO2/c1-3-6-10-7-4-5-8(12-2)9(10)11/h1,4-5,7H,6H2,2H3
- InChIKey: VEEZWCYARGCISS-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC#C)C=CC=C1OC
1-Propargyl-3-methoxypyridine-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 214269-2.500g |
1-Propargyl-3-methoxypyridine-2-one, 95% |
1416915-15-5 | 95% | 2.500g |
$1733.00 | 2023-09-06 |
1-Propargyl-3-methoxypyridine-2-one 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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10. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
1-Propargyl-3-methoxypyridine-2-oneに関する追加情報
1-Propargyl-3-methoxypyridine-2-one: A Comprehensive Overview
1-Propargyl-3-methoxypyridine-2-one, also known by its CAS number 1416915-15-5, is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridone derivatives, which have garnered considerable attention due to their versatile properties and biological activities. The structure of 1-propargyl-3-methoxypyridine-2-one consists of a pyridine ring with a ketone group at position 2, a methoxy group at position 3, and a propargyl group at position 1. These substituents contribute to its distinct chemical behavior and reactivity.
The synthesis of 1-propargyl-3-methoxypyridine-2-one typically involves multi-step reactions, often starting from pyridine derivatives. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly methods for its preparation. For instance, researchers have explored the use of catalytic asymmetric synthesis to construct the pyridone framework, which not only enhances yield but also improves the enantioselectivity of the product. Such innovations highlight the compound's importance in both academic and industrial settings.
1-propargyl-3-methoxypyridine-2-one has been extensively studied for its biological activities. Experimental studies have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for drug development in the treatment of chronic inflammatory diseases. Additionally, recent research has revealed its potential as an anticancer agent, particularly in targeting specific signaling pathways involved in tumor growth and metastasis.
The molecular mechanism underlying these biological activities is closely tied to the compound's ability to interact with key cellular components. For example, the propargyl group in 1-propargyl-3-methoxypyridine-2-one has been shown to participate in hydrogen bonding and π–π interactions, which are critical for its bioavailability and efficacy. Furthermore, the methoxy group at position 3 contributes to the compound's lipophilicity, enhancing its ability to cross cellular membranes and reach intracellular targets.
In terms of applications, 1-propargyl-3-methoxypyridine-2-one has found utility as an intermediate in the synthesis of more complex molecules. Its unique structure makes it an ideal building block for constructing bioactive compounds with enhanced pharmacokinetic profiles. For instance, researchers have utilized this compound as a precursor for developing novel kinase inhibitors and GPCR modulators.
The future prospects for 1-propargyl-3-methoxypyridine-2-one are highly promising. Ongoing studies aim to further elucidate its pharmacological properties and explore its potential in treating a wide range of diseases. With advancements in computational chemistry and high-throughput screening techniques, it is anticipated that this compound will play an increasingly important role in drug discovery and development.
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